1-[(4-Nitrophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine
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Overview
Description
1-[(4-Nitrophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine is a chemical compound with the molecular formula C16H18N4O4S It is characterized by the presence of a piperazine ring substituted with a 4-nitrophenylsulfonyl group and a 4-pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Nitrophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-(4-pyridylmethyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Nitrophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The pyridylmethyl group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products Formed
Reduction: 1-[(4-Aminophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
1-[(4-Nitrophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridylmethyl group can facilitate binding to nucleic acids or other biomolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Nitrophenyl)sulfonyl]piperazine: Lacks the pyridylmethyl group, making it less versatile in certain applications.
1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine: Contains a methyl group instead of a pyridylmethyl group, altering its chemical properties and reactivity
Uniqueness
1-[(4-Nitrophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine is unique due to the presence of both the nitrophenylsulfonyl and pyridylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for diverse scientific research applications .
Properties
Molecular Formula |
C16H18N4O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C16H18N4O4S/c21-20(22)15-1-3-16(4-2-15)25(23,24)19-11-9-18(10-12-19)13-14-5-7-17-8-6-14/h1-8H,9-13H2 |
InChI Key |
PRGMBOXIOOWYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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